3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl group, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 4-methoxyphenylhydrazine hydrochloride, which is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield methoxyquinones, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but have an indole ring instead of an oxadiazole ring.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also share the methoxyphenyl group but have an imidazole ring.
Uniqueness
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety has been extensively studied for its potential in drug discovery, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring attached to a 1,2,4-oxadiazole core with a methoxyphenyl substituent. Its unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. A study highlighted that various 1,2,4-oxadiazole derivatives showed inhibitory effects against multiple cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |
Compound B | MCF7 (Breast) | 0.67 |
Compound C | PC-3 (Prostate) | 0.80 |
The above data suggests that this compound may also exhibit similar potency due to its structural similarities with other effective oxadiazole derivatives .
The mechanism by which oxadiazoles exert their anticancer effects includes:
- Inhibition of Key Enzymes : Many oxadiazoles inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Some studies have shown that these compounds can induce programmed cell death in cancer cells through various pathways .
Anti-inflammatory and Other Biological Activities
In addition to anticancer properties, oxadiazoles have been reported to possess anti-inflammatory effects. The potential mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Compounds have demonstrated the ability to reduce levels of IL-6 and TNF-alpha in inflammatory models.
Case Study 1: Antitumor Activity Evaluation
A study evaluated several oxadiazole derivatives for their antitumor activities using a panel of human cancer cell lines. The results showed that compounds similar in structure to this compound exhibited promising cytotoxic effects against various cancers including breast and prostate cancers .
Case Study 2: In Vivo Studies
In vivo studies using animal models have indicated that certain oxadiazoles can significantly reduce tumor sizes when administered at specific dosages. This reinforces the need for further investigation into the pharmacokinetics and therapeutic efficacy of this compound in clinical settings.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-17-10-6-4-9(5-7-10)12-15-13(18-16-12)11-3-2-8-14-11;/h4-7,11,14H,2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPKTLDXZVCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.